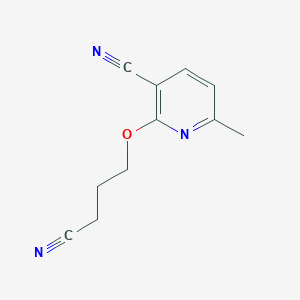![molecular formula C14H20ClNO3 B2621649 N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide CAS No. 2309728-36-5](/img/structure/B2621649.png)
N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. This compound is commonly known as Etodolac and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The purpose of
Mécanisme D'action
The mechanism of action of Etodolac is similar to that of other N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response, pain sensation, and fever. By inhibiting the production of prostaglandins, Etodolac reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
Etodolac has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic properties, Etodolac has been shown to have antioxidant and neuroprotective effects. It has also been shown to improve insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Etodolac in lab experiments is its well-established pharmacological profile. Its mechanism of action and pharmacokinetics have been extensively studied, making it a reliable tool for studying the effects of N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide on various biological systems. Etodolac is also relatively inexpensive and readily available, making it a cost-effective option for researchers.
However, there are also some limitations to using Etodolac in lab experiments. One of the main limitations is its potential for off-target effects. While Etodolac is selective for COX enzymes, it can also affect other enzymes and receptors, leading to unintended effects. It is also important to note that the effects of Etodolac may vary depending on the experimental conditions and the specific biological system being studied.
Orientations Futures
There are several potential future directions for research on N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide. One area of interest is the development of new drugs based on the chemical structure of Etodolac. Researchers are exploring the use of Etodolac derivatives as potential therapeutics for a range of diseases, including cancer and Alzheimer's disease.
Another area of interest is the use of Etodolac in drug delivery systems. Researchers are exploring the use of Etodolac as a carrier molecule for delivering drugs to specific target tissues. This approach could increase the efficacy and reduce the side effects of existing drugs.
Conclusion
In conclusion, N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide, also known as Etodolac, is a valuable tool for scientific research. Its well-established pharmacological profile and unique chemical structure make it a promising candidate for developing new drugs and drug delivery systems. While there are some limitations to using Etodolac in lab experiments, its potential applications in various research fields make it an important compound for the scientific community to continue studying.
Méthodes De Synthèse
The synthesis of N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide involves the reaction between 4-chlorobenzoyl chloride and 1-hydroxyethyl-2-methylimidazole in the presence of triethylamine. The resulting product is then reacted with ethyl 2-bromoacetate in the presence of sodium hydride to obtain Etodolac. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Etodolac has a wide range of applications in scientific research. One of the primary uses of this compound is in the field of pharmacology, where it is used as a model drug to study the pharmacokinetics and pharmacodynamics of N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide. Etodolac has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a valuable tool for studying the mechanisms of action of N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide.
Etodolac has also been used in various other research fields, including medicinal chemistry, drug discovery, and drug delivery. Its unique chemical structure and pharmacological properties make it a promising candidate for developing new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-9-13(18)16-12(8-17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKKYZPNDNSSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)NC(CO)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-butoxy)-N-[1-(4-chlorophenyl)-2-hydroxyethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid](/img/structure/B2621566.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2621570.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-(isobutylamino)-4-oxobutanoic acid](/img/structure/B2621571.png)
![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2621573.png)
![(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2621577.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2621579.png)
![(E)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2621580.png)
![2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2621581.png)



![N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide](/img/structure/B2621589.png)